molecular formula C18H14ClF2N3OS B2359065 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380491-24-7

4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2359065
CAS No.: 380491-24-7
M. Wt: 393.84
InChI Key: JGUJYIZKFVDLME-UHFFFAOYSA-N
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Description

The compound 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide class, which is structurally derived from the Biginelli reaction. This scaffold is known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibition properties . Key structural features of the compound include:

  • 4-(2-Chlorophenyl): A chlorinated aromatic ring at position 4, influencing lipophilicity and steric interactions.
  • N-(3,4-Difluorophenyl): A fluorinated aryl group at the carboxamide nitrogen, enhancing electronic effects and metabolic stability.
  • 6-Methyl: A methyl group at position 6, contributing to steric bulk.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3OS/c1-9-15(17(25)23-10-6-7-13(20)14(21)8-10)16(24-18(26)22-9)11-4-2-3-5-12(11)19/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUJYIZKFVDLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a difluorophenyl group , which enhance its biological activity. The molecular formula is C18H14ClF2N3O2C_{18}H_{14}ClF_2N_3O_2 with a molecular weight of approximately 353.81 g/mol. The presence of the thioxo group (–S=) contributes significantly to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding affinity of 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with these targets can inhibit or modulate their functions, leading to various biochemical responses.

Biological Activities

Research indicates that compounds within the tetrahydropyrimidine class exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication.
  • Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity against cancer cell lines.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideFluorinated phenyl groupAntiviral
N-(4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideNitro group on phenylAntimicrobial
Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHydroxy substituentCytotoxicity

The unique combination of chlorinated and difluorinated substituents in 4-(2-chlorophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Cytotoxicity Assays : In vitro cytotoxicity studies using various cancer cell lines revealed that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was explored through various assays showing promising results in inhibiting key enzymes involved in metabolic pathways relevant to disease states .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Antimicrobial Activity : The trifluoromethyl group in enhances lipophilicity and microbial membrane penetration, leading to broad-spectrum activity. The target compound’s 3,4-difluorophenyl group may similarly improve bioavailability but requires empirical validation .
  • Antioxidant Activity : Furan-containing derivatives (e.g., ) exhibit radical scavenging due to electron-rich heterocycles, whereas chloro/fluoro substituents (as in the target compound) may reduce such effects due to electron withdrawal .

2-Thioxo vs.

Synthetic Pathways :

  • The target compound likely follows a cyclocondensation route similar to , using thiourea and substituted aldehydes. Catalysts like POCl₃ (as in ) or FeCl₃ () are common for optimizing yields.

Molecular Docking and Target Interactions

In silico studies () on pyrimidine derivatives suggest that substituents like 3,4-difluorophenyl may enhance binding to EGFR and CA IX via hydrophobic interactions. However, the target compound’s 2-chlorophenyl group could introduce steric hindrance, necessitating conformational analysis .

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